3,5-Dichloro-4-phenoxy-phenylamine
Description
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3,5-dichloro-4-phenoxyaniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-6-8(15)7-11(14)12(10)16-9-4-2-1-3-5-9/h1-7H,15H2 |
InChI Key |
KFAAKHZTICEVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structure : Features a phthalimide backbone with a chlorine atom at the 3-position and an N-phenyl substituent.
- Key Properties: High purity required for synthesizing polyimide monomers like 3,3'-bis(N-phenylphthalimide) . Reactivity: The chlorine atom likely participates in nucleophilic substitution reactions, enabling polymerization.
- Applications : Primarily used in polymer chemistry for polyimide production, valued for thermal stability and mechanical strength .
Comparison with Target Compound :
- Structural Differences: 3,5-Dichloro-4-phenoxy-phenylamine lacks the phthalimide ring system but includes a phenoxy group and amine. The amine group in the target compound may enhance solubility in polar solvents compared to the phthalimide’s rigid, planar structure.
- However, the amine group could facilitate applications in drug discovery or agrochemicals.
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine ()
- Structure : A phenethylamine derivative with ethoxy (4-position), methoxy (3,5-positions), and an ethylamine side chain.
- Key Properties :
- Applications: Potential precursor in medicinal chemistry (e.g., neurotransmitter analogs) due to the phenethylamine backbone .
Comparison with Target Compound :
- Structural Differences: The target compound has chlorine substituents instead of methoxy/ethoxy groups, which may increase electronegativity and alter reactivity.
- Property Trends :
Data Table: Comparative Analysis
Research Implications and Limitations
- Gaps in Evidence: The provided materials lack direct data on this compound, necessitating inferences from structural analogs.
- Substituent Effects : Chlorine’s electron-withdrawing nature may reduce basicity of the amine group compared to methoxy/ethoxy electron-donating groups .
- Future Directions : Experimental studies on the target compound’s synthesis, stability, and bioactivity are critical to validate these comparisons.
Q & A
Q. What are the optimal conditions for synthesizing 3,5-Dichloro-4-phenoxy-phenylamine, and how can reaction yields be maximized?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where chloro and phenoxy groups are introduced to the phenylamine backbone. Key parameters include:
- Temperature Control : Maintain 80–100°C to balance reaction kinetics and side-product formation .
- Catalyst Selection : Use Cu(I) catalysts (e.g., CuI) for Ullmann-type reactions to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of halogenated intermediates .
Yield maximization requires monitoring intermediates via TLC or HPLC and quenching side reactions (e.g., hydrolysis) with anhydrous conditions.
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
Methodological Answer: Purity validation involves orthogonal methods:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities down to 0.1% .
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Q. What are the key challenges in isolating this compound, and how can they be addressed?
Methodological Answer: Challenges include:
- Co-elution of Byproducts : Use preparative HPLC with a methanol/water mobile phase (70:30 v/v) to separate structurally similar impurities .
- Hydrolytic Degradation : Store intermediates under inert gas (N/Ar) and avoid aqueous workup unless necessary .
- Crystallization Issues : Recrystallize from ethanol/water mixtures (4:1) to obtain high-purity crystals; monitor via DSC for polymorph identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
Methodological Answer: Data discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
- Heteronuclear Experiments : Use - HMBC to confirm amine proton environments and rule out tautomeric shifts .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What experimental designs are recommended for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Design a reaction matrix to screen:
- Catalysts : Test Pd(PPh), NiCl(dppe), and CuI for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Bases : Compare KCO, CsCO, and DBU in DMF/toluene systems.
- Substrate Scope : Vary aryl halides (e.g., 4-bromotoluene, 2-iodopyridine) to assess electronic/steric effects .
Monitor reaction progress via in-situ IR for carbonyl intermediates and isolate products using flash chromatography (silica gel, hexane/EtOAc).
Q. How can mechanistic insights into the degradation pathways of this compound be obtained?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS .
- Isotopic Labeling : Synthesize -labeled analogs to trace cleavage sites (e.g., phenoxy vs. chloro groups) .
- Computational Modeling : Use QSAR models to predict hydrolysis susceptibility based on Hammett σ values for substituents .
Q. What strategies are effective for resolving crystal structure ambiguities in halogenated phenylamine derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Refine structures using SHELXL with restraints for disordered chloro/phenoxy groups .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H contacts) to validate packing motifs .
- Synchrotron Radiation : Use high-flux X-rays (λ = 0.7 Å) to resolve weak diffraction from low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
